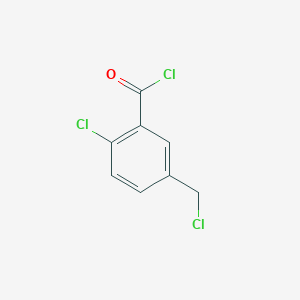
2-Chloro-5-(chloromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)benzoyl chloride typically involves the chlorination of 2-chlorotoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chloromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoyl acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with sodium hydroxide, the product would be 2-chloro-5-(hydroxymethyl)benzoyl chloride.
Hydrolysis: The major products are 2-chloro-5-(chloromethyl)benzoic acid and hydrochloric acid.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorine atoms attached to the benzene ring are electron-withdrawing groups, making the carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler compound with a single chlorine atom attached to the benzene ring.
2-Chlorobenzoyl Chloride: Similar structure but with only one chlorine atom on the benzene ring.
3-Chloro-5-(chloromethyl)benzoyl Chloride: Another derivative with different positions of chlorine atoms.
Uniqueness
2-Chloro-5-(chloromethyl)benzoyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Propriétés
Numéro CAS |
920759-97-3 |
|---|---|
Formule moléculaire |
C8H5Cl3O |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
2-chloro-5-(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2 |
Clé InChI |
MKYYFEMAFCQGQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



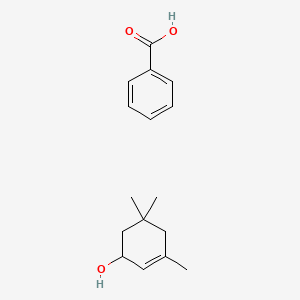
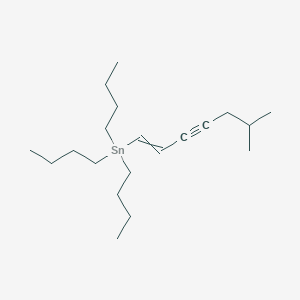
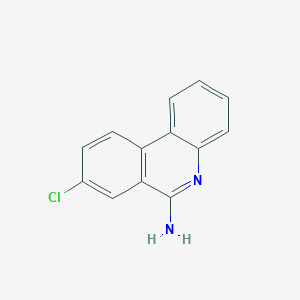
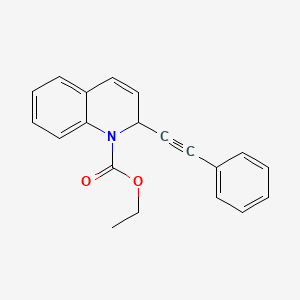
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
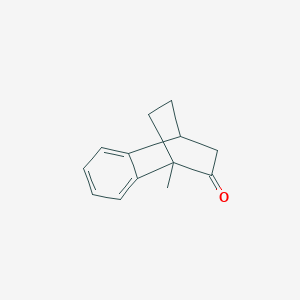
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
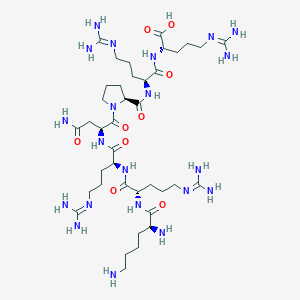
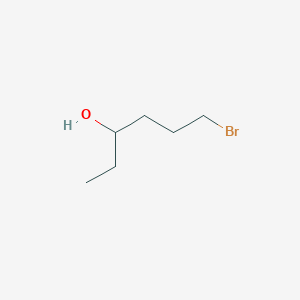
![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
